Fmoc-Leu-OH-1-13C

Descripción general

Descripción

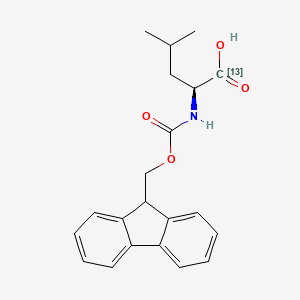

Fmoc-Leu-OH-1-13C is a synthetic compound widely used in research. Its molecular formula is C26H23NO6, and it has a molecular weight of 445.471 g/mol. This compound is often utilized in peptide synthesis due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Leu-OH-1-13C typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method is the mixed anhydride method, where the corresponding protected amino acid is reacted with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . The resulting product is isolated as a crystalline solid, which is stable at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Leu-OH-1-13C undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the Fmoc group under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Leu-OH-1-13C is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and facilitates the stepwise assembly of peptides. The incorporation of the 13C isotope enables researchers to track and analyze the behavior of peptides in various biological contexts.

Key Features:

- Building Block : Serves as a versatile building block for synthesizing peptides containing leucine.

- Solid-Phase Synthesis : Enhances efficiency and selectivity in SPPS, allowing for the creation of complex peptide structures.

Structural Biology and NMR Studies

The isotopic labeling of Fmoc-Leu-OH with 13C makes it particularly valuable for NMR spectroscopy, a technique used to elucidate the structure and dynamics of biomolecules.

Applications:

- NMR Spectroscopy : Used to study the conformational dynamics of peptides and proteins, providing insights into their functional mechanisms.

- Quantitative Analysis : Enables quantitative studies of metabolic pathways involving leucine metabolism.

Research has demonstrated that Fmoc-Leu-OH exhibits biological activities relevant to metabolic regulation. It has been shown to improve insulin sensitivity in various models, making it a candidate for studying metabolic disorders.

Findings:

- Insulin Sensitivity : Fmoc-leucine has been reported to enhance insulin sensitivity in normal and diabetic animal models, suggesting potential therapeutic applications in diabetes management .

Drug Discovery

In drug discovery, this compound can be utilized to develop peptide-based drugs or as part of hybrid molecules designed to interact with specific biological targets.

Case Studies:

- Selective Inhibitors : Studies have identified Fmoc-Leu derivatives as selective inhibitors of butyrylcholinesterase (BChE), with significant implications for neurodegenerative diseases .

Self-Assembly Properties

Recent research has explored the self-assembly properties of Fmoc-modified amino acids, including Fmoc-Leu-OH. These studies reveal that it can form unique nanostructures under specific conditions, which may have implications for material science and nanotechnology.

Observations:

Mecanismo De Acción

The mechanism of action of Fmoc-Leu-OH-1-13C involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids .

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methoxycarbonyl)phenyl]propanoic acid

- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanoic acid

Uniqueness

Fmoc-Leu-OH-1-13C is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. Its ability to be selectively removed under basic conditions makes it a valuable tool in the synthesis of complex peptides.

Actividad Biológica

Fmoc-Leu-OH-1-13C (Fluorenylmethyloxycarbonyl-L-leucine) is a derivative of the amino acid leucine, commonly utilized in peptide synthesis due to its protective group that stabilizes the amino acid during chemical reactions. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

- Molecular Formula : C21H23NO4

- Molecular Weight : Approximately 365.42 g/mol

- Melting Point : 152-156 °C

- Optical Activity : [α]20/D -25°, c = 0.5 in DMF

The compound features a hydrophobic leucine side chain, which is significant for its biological interactions and structural properties in peptides.

Synthesis and Mechanism

This compound is synthesized using solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group. The synthesis involves coupling with other amino acids through various activation methods, such as DIC/HOBt, which facilitate the formation of amide bonds while maintaining the integrity of the Fmoc protecting group during multiple coupling steps .

Role in Peptide Synthesis

While this compound itself may not exhibit direct biological activity, it plays a crucial role in synthesizing peptides that can have significant biological functions. Leucine is known for its involvement in protein synthesis and metabolic regulation, particularly in muscle tissue. Peptides containing leucine often exhibit various biological activities based on their sequence and structure.

Case Studies and Research Findings

-

Peptide Interaction Studies :

- Research indicates that peptides synthesized with Fmoc-Leu-OH can interact with cellular receptors and enzymes, influencing metabolic pathways. For instance, leucine-rich peptides have been shown to stimulate protein synthesis through the mTOR pathway, which is critical for muscle growth and repair .

- Self-Assembly Properties :

-

NMR Spectroscopy Applications :

- The incorporation of stable isotopes like 13C into peptides allows for advanced NMR studies that can elucidate conformational dynamics and interactions within biological systems. This application is particularly valuable for understanding how peptide structure affects function at a molecular level .

Comparative Analysis

The following table summarizes the properties and applications of various Fmoc-protected amino acids compared to Fmoc-Leu-OH:

| Compound | Structure/Function | Unique Properties |

|---|---|---|

| Fmoc-Ala-OH | Alanine derivative | Lower hydrophobicity than leucine |

| Fmoc-Phe-OH | Phenylalanine derivative | Aromatic side chain may enhance binding |

| Fmoc-Val-OH | Valine derivative | Branched-chain structure affects properties |

| Fmoc-Leu-OH | Leucine derivative | High hydrophobicity; vital for structural integrity |

| Boc-Leu-OH | Alternative protective group | Different deprotection conditions |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-CHPITSPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583864 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202114-53-2 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.